molecular formula C7H8Cl2N4 B14053000 5-(1H-imidazol-5-yl)pyrimidine 2HCl

5-(1H-imidazol-5-yl)pyrimidine 2HCl

Cat. No.: B14053000
M. Wt: 219.07 g/mol
InChI Key: MLMBPGYDCHURKE-UHFFFAOYSA-N
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Description

5-(1H-Imidazol-5-yl)pyrimidine 2HCl is a hydrochloride salt of a heterocyclic compound combining imidazole and pyrimidine moieties. The imidazole ring, a five-membered aromatic system with two nitrogen atoms, is linked to the pyrimidine ring at the 5-position, while the hydrochloride salt enhances solubility and stability for pharmaceutical or synthetic applications.

Properties

Molecular Formula

C7H8Cl2N4

Molecular Weight

219.07 g/mol

IUPAC Name

5-(1H-imidazol-5-yl)pyrimidine;dihydrochloride

InChI

InChI=1S/C7H6N4.2ClH/c1-6(2-9-4-8-1)7-3-10-5-11-7;;/h1-5H,(H,10,11);2*1H

InChI Key

MLMBPGYDCHURKE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)C2=CN=CN2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-imidazol-5-yl)pyrimidine 2HCl typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with glyoxal and ammonium acetate, leading to the formation of the imidazole ring. The reaction conditions often include the use of a solvent such as ethanol and heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

5-(1H-imidazol-5-yl)pyrimidine 2HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the pyrimidine ring .

Scientific Research Applications

5-(1H-imidazol-5-yl)pyrimidine 2HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1H-imidazol-5-yl)pyrimidine 2HCl involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, influencing pathways involved in cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 5-(1H-imidazol-5-yl)pyrimidine 2HCl with analogous imidazole-pyrimidine derivatives, focusing on structural variations, molecular properties, and applications. Data are derived from commercially available compounds cataloged by AldrichCPR and synthesis pathways described in patent literature .

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Features
This compound C₇H₇Cl₂N₅ 240.07 (calculated) Imidazol-5-yl, HCl salt Enhanced solubility for drug formulation; potential kinase inhibitor scaffold.
2-(1H-Imidazol-1-yl)pyrimidine-5-boronic acid C₇H₇BN₄O₂ 206.96 Imidazol-1-yl, boronic acid Suzuki-Miyaura cross-coupling reactions; intermediate in drug discovery .
5-Bromo-2-(1H-imidazol-1-yl)pyrimidine C₇H₅BrN₄ 237.05 Bromine, imidazol-1-yl Halogenation site for further functionalization; precursor in agrochemical synthesis .
2-[4-(N-tert-Butylpiperazin-1-yl)]pyrimidine-5-boronic acid C₁₃H₂₂BN₅O₂ 305.16 Piperazine, boronic acid Chelating agent; metal-catalyzed reaction ligand .

Key Observations:

Positional Isomerism : The substitution pattern (imidazol-5-yl vs. imidazol-1-yl) significantly impacts electronic properties. For example, this compound’s 5-position linkage may enhance hydrogen-bonding capacity compared to 1-yl derivatives, influencing target binding in biological systems.

Functional Group Diversity :

  • The boronic acid substituent in 2-(1H-imidazol-1-yl)pyrimidine-5-boronic acid enables cross-coupling reactions, making it valuable in constructing complex molecules .
  • The bromine in 5-bromo-2-(1H-imidazol-1-yl)pyrimidine serves as a reactive site for nucleophilic substitution or metal-catalyzed coupling.
  • The HCl salt in the target compound improves aqueous solubility, critical for bioavailability in drug development.

Research Findings and Implications

  • Synthetic Flexibility: Imidazole-pyrimidine hybrids are synthetically versatile. For instance, benzyl 5-(1H-imidazol-5-yl)pent-4-ynoate (from patent literature ) demonstrates the feasibility of introducing alkyne spacers for click chemistry applications, a strategy adaptable to this compound.
  • Pharmacological Potential: While direct studies on this compound are lacking, analogs like 2-(1H-imidazol-1-yl)pyrimidine-5-boronic acid have been used in kinase inhibitor development, suggesting similar therapeutic avenues for the target compound .
  • Limitations : The hydrochloride form may introduce instability under basic conditions, necessitating formulation optimization compared to neutral boronic acid or brominated analogs.

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